molecular formula C11H8ClNO3 B3368894 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22086-88-0

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3368894
CAS No.: 22086-88-0
M. Wt: 237.64 g/mol
InChI Key: MCSIVMBXRSMJAI-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the oxazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.

    Formation of Oxazole Ring: The 4-chlorophenylacetic acid is then subjected to cyclization reactions to form the oxazole ring. This can be achieved through the reaction with appropriate reagents such as amides or nitriles under acidic or basic conditions.

    Final Product: The resulting intermediate is then further reacted to introduce the acetic acid moiety, yielding the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the chlorophenyl group.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: A precursor in the synthesis of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid.

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different heterocyclic rings.

Uniqueness

This compound is unique due to the combination of the oxazole ring and the chlorophenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSIVMBXRSMJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
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2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
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2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
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2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid

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